molecular formula C9H13N3OS2 B6139683 N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No. B6139683
M. Wt: 243.4 g/mol
InChI Key: WVVILBVHZVMRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as ETC-216, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer.

Mechanism of Action

The exact mechanism of action of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in preclinical studies. It has been well-tolerated in animal models, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, this compound has been shown to be effective in overcoming drug resistance in cancer cells, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide for lab experiments is its low toxicity profile, which allows for higher dosages to be administered without significant adverse effects. However, one limitation is the lack of clinical data, which makes it difficult to determine the optimal dosage and treatment regimen for human patients.

Future Directions

There are several future directions for the development of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound. In addition, further preclinical studies are needed to determine the optimal dosage and treatment regimen for this compound in human patients.
Conclusion
In conclusion, this compound is a promising small molecule drug candidate that has shown efficacy in preclinical studies for the treatment of cancer. Its low toxicity profile and good pharmacokinetic properties make it a promising candidate for further development. However, further preclinical and clinical studies are needed to fully understand its mechanism of action and determine its optimal dosage and treatment regimen.

Synthesis Methods

N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized through a multi-step process that involves the reaction of thioamide with 5-methyl-3-thiophene carboxylic acid, followed by the reaction of the resulting intermediate with ethyl hydrazinecarbothioamide. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in various cancer types, including breast, lung, and prostate cancer.

properties

IUPAC Name

1-ethyl-3-[(5-methylthiophene-3-carbonyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS2/c1-3-10-9(14)12-11-8(13)7-4-6(2)15-5-7/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVILBVHZVMRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CSC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.